ROC-325

Autophagy Oncology Drug Discovery

ROC-325 is a rationally designed, orally bioavailable dimeric inhibitor combining modified HCQ and lucanthone cores. It overcomes HCQ's potency limitations, delivering ~10x superior autophagy flux disruption. This next-gen tool ensures reliable, complete lysosomal deacidification and autophagosome accumulation, eliminating false negatives common with first-gen compounds. Ideal for preclinical cancer and non-oncology studies demanding robust target engagement.

Molecular Formula C28H27ClN4OS
Molecular Weight 503.1 g/mol
Cat. No. B610544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameROC-325
SynonymsROC-325;  ROC 325;  ROC325.
Molecular FormulaC28H27ClN4OS
Molecular Weight503.1 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)NCCN(C)CCNC3=C4C=CC(=CC4=NC=C3)Cl)C(=O)C5=CC=CC=C5S2
InChIInChI=1S/C28H27ClN4OS/c1-18-7-10-23(26-27(34)21-5-3-4-6-25(21)35-28(18)26)32-14-16-33(2)15-13-31-22-11-12-30-24-17-19(29)8-9-20(22)24/h3-12,17,32H,13-16H2,1-2H3,(H,30,31)
InChIKeyHXUYKEGAEIYPKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ROC-325: A Next-Generation Lysosomal Autophagy Inhibitor for Preclinical Oncology and Autophagy Research Procurement


ROC-325 is a novel, orally bioavailable, small-molecule dimeric compound that functions as a potent inhibitor of lysosomal-mediated autophagy [1]. Structurally, it incorporates modified core motifs from both hydroxychloroquine (HCQ) and lucanthone, resulting in a water-soluble agent with significantly enhanced pharmacological properties relative to its predecessors [2]. Preclinical studies have established that ROC-325 induces hallmark features of autophagy inhibition, including lysosomal deacidification, accumulation of autophagosomes with undegraded cargo, and stabilization of p62 [3].

Why Hydroxychloroquine and Chloroquine Cannot Substitute for ROC-325 in Autophagy Inhibition Studies


Hydroxychloroquine (HCQ) and chloroquine (CQ) are FDA-approved antimalarials that are widely repurposed as autophagy inhibitors due to their off-target lysosomotropic effects [1]. However, clinical trials have revealed that HCQ fails to achieve complete autophagy inhibition in human tumors at maximum tolerated doses, likely contributing to the modest efficacy observed in these studies [2]. ROC-325 was specifically designed using medicinal chemistry strategies to overcome this critical limitation, resulting in approximately 10-fold greater potency and superior autophagy inhibition compared to HCQ [3]. Consequently, substituting ROC-325 with HCQ or CQ in preclinical models will not recapitulate the same degree of target engagement or biological activity.

ROC-325 Comparative Performance Data: Quantitative Differentiation Against HCQ in Preclinical Models


Superior Anticancer Potency: Approximately 10-Fold Greater Single-Agent Activity Compared to HCQ

In a direct head-to-head comparison across a broad range of tumor types, ROC-325 exhibited approximately 10-fold greater single-agent anticancer activity than hydroxychloroquine (HCQ) [1]. This quantitative differentiation was established through IC50 analyses in diverse cancer cell lines, confirming that ROC-325 achieves significantly enhanced potency at lower concentrations [2].

Autophagy Oncology Drug Discovery

Broad-Spectrum In Vitro Anticancer Activity: Superior Efficacy Across 12 Diverse Cancer Cell Lines

ROC-325 demonstrated superior in vitro anticancer effects compared to HCQ across a panel of 12 different cancer cell lines representing diverse genetic backgrounds [1]. This broad activity profile confirms that the enhanced potency of ROC-325 is not limited to a single tumor type but extends across multiple malignancies, making it a versatile tool compound for autophagy research [2].

Cancer Cell Lines Autophagy Inhibition Preclinical Screening

Therapeutic Selectivity: Differential Activity in AML Cells vs. Normal Bone Marrow Progenitors

In a parallel assessment of AML cell lines and normal human CD34+ bone marrow cells, ROC-325 exhibited strong therapeutic selectivity, reducing AML cell viability in a dose-dependent manner while exerting limited effects on normal bone marrow progenitors [1]. This selectivity profile is a critical differentiator from HCQ, which lacks this degree of preferential activity against malignant cells [2].

Acute Myeloid Leukemia Selectivity Bone Marrow

In Vivo Efficacy and Tolerability: Superior Tumor Growth Inhibition at Lower Doses

Oral administration of ROC-325 to mice bearing 786-0 RCC xenografts was well tolerated and resulted in dose-dependent inhibition of tumor growth that was significantly more efficacious than a higher dose of HCQ [1]. Importantly, ROC-325 was well tolerated with no notable toxicities observed other than a modest, non-significant reversible reduction in mean body weight [2].

In Vivo Efficacy Xenograft Models Renal Cell Carcinoma

Validated Mechanism of Action: Potent Induction of Lysosomal Deacidification and Autophagic Flux Disruption

Treatment with ROC-325 triggers the complete spectrum of hallmark features of autophagy inhibition, including lysosomal deacidification, accumulation of autophagosomes with undegraded cargo, stabilization of p62, and disruption of autophagic flux [1]. This mechanism has been validated in multiple cell types, including renal cell carcinoma cells at a concentration of 5 µM . Compared to HCQ, ROC-325 achieves more robust and consistent lysosomal deacidification, which is the primary mechanism driving its superior autophagy inhibition [2].

Mechanism of Action Lysosomal Deacidification Autophagic Flux

Optimal Use Cases for ROC-325 in Autophagy and Oncology Research


Investigating Autophagy Dependence in Renal Cell Carcinoma Models

ROC-325 is ideally suited for preclinical studies in renal cell carcinoma (RCC), where it has been shown to antagonize RCC growth and survival in an ATG5/7-dependent manner, induce apoptosis, and exhibit favorable selectivity [1]. Its superior potency and oral bioavailability make it the preferred agent for chronic dosing studies in RCC xenograft and genetically engineered mouse models, where HCQ fails to achieve sufficient autophagy inhibition [2].

Evaluating Therapeutic Potential in Acute Myeloid Leukemia

In acute myeloid leukemia (AML) research, ROC-325 demonstrates potent single-agent activity with an IC50 range of 0.7-2.2 µM across multiple AML cell lines while sparing normal CD34+ bone marrow progenitors [1]. This therapeutic window supports its use in combination studies with standard-of-care agents such as azacitidine, where it has been shown to augment antileukemic activity [2].

Exploring Autophagy Inhibition in Pulmonary Hypertension

ROC-325 has demonstrated efficacy in experimental pulmonary hypertension (PH) models, where it prevented the development of PH, right ventricular hypertrophy, fibrosis, and vascular remodeling [1]. Its ability to inhibit autophagy, downregulate HIF levels, and increase nitric oxide production makes it a valuable tool for studying the role of lysosomal autophagy in pulmonary vascular disease [2].

Combination Therapy Studies to Overcome Drug Resistance

Given its potent and consistent autophagy inhibition, ROC-325 is an optimal choice for combination studies designed to assess whether impairing autophagy can overcome resistance to chemotherapy, targeted agents, or radiation [1]. Its superior potency over HCQ ensures robust target engagement, which is critical for definitively testing the hypothesis that autophagy contributes to therapeutic resistance in a given model system [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for ROC-325

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.